molecular formula C15H14BrN3O B12934880 (R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B12934880
M. Wt: 332.19 g/mol
InChI Key: OBTVIVUSODKKIY-RFAUZJTJSA-N
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Description

®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a complex organic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of the bromine atom into the pyridine ring.

    Alkylation: Formation of the ethyl group attached to the pyridine ring.

    Cyclization: Formation of the pyrrolopyridine core through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. These studies can provide insights into its potential therapeutic applications.

Medicine

In medicine, ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one may be explored as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In industry, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one include other pyrrolopyridines and brominated pyridines. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one apart is its specific substitution pattern and stereochemistry

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

(3R)-3-[(1R)-1-(6-bromopyridin-3-yl)ethyl]-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C15H14BrN3O/c1-9(10-5-6-12(16)18-8-10)15(2)11-4-3-7-17-13(11)19-14(15)20/h3-9H,1-2H3,(H,17,19,20)/t9-,15-/m1/s1

InChI Key

OBTVIVUSODKKIY-RFAUZJTJSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Br)[C@@]2(C3=C(NC2=O)N=CC=C3)C

Canonical SMILES

CC(C1=CN=C(C=C1)Br)C2(C3=C(NC2=O)N=CC=C3)C

Origin of Product

United States

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